molecular formula C18H16N4O3 B2365110 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 945367-20-4

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile

Cat. No. B2365110
CAS RN: 945367-20-4
M. Wt: 336.351
InChI Key: LRELYKOZMSLPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile” is a chemical compound with the molecular formula C18H16N4O3 . It is a member of the class of compounds commonly known as tryptamines .

Scientific Research Applications

  • Synthesis Applications : A study reported the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture involving a similar compound, and eventually to Gefitinib, a cancer treatment drug. This illustrates the use of similar compounds in complex chemical syntheses (Bo Jin et al., 2005).

  • Chemical Transformations of Indoles : Research on the oxidation and nitration of 1,3-disubstituted indole derivatives shows the chemical transformations that compounds similar to the one can undergo. These transformations lead to novel functionalized indolenines (M. S. Morales-Ríos et al., 1993).

  • Reporter Group Chemistry : The chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester, forming monosubstitution adducts, provides insight into reactions involving nitrobenzonitrile groups. Such reactions are valuable for understanding protein interactions and environmental probes (G. M. Loudon & D. Koshland, 1970).

  • Synthesis of Pyrrolo[1,2-a]indoles : A study on the condensation of 2-methoxy-Δ1-pyrroline with similar compounds to synthesize various pyrrolo[1,2-a]indole derivatives highlights the use of these compounds in synthesizing complex organic structures (T. Kametani et al., 1976).

  • Diels–Alder Reactions : Research into the Diels–Alder reactions of compounds similar to 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile shows their potential in creating complex chemical structures through cycloaddition reactions (T. Ibata et al., 1986).

properties

IUPAC Name

2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-15-3-5-18-16(9-15)12(11-21-18)6-7-20-17-4-2-14(22(23)24)8-13(17)10-19/h2-5,8-9,11,20-21H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRELYKOZMSLPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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